REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([C:7]([OH:9])=O)=[N:4][O:5][N:6]=1.[Cl:10][C:11]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:12]=1[NH2:13]>>[NH2:1][C:2]1[C:3]([C:7]([NH:13][C:12]2[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:11]=2[Cl:10])=[O:9])=[N:4][O:5][N:6]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC=1C(=NON1)C(=O)O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(N)C=C(C=C1)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was prepared
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Name
|
|
Type
|
|
Smiles
|
NC=1C(=NON1)C(=O)NC1=C(C=CC(=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |